molecular formula C4H4N2OS B13463446 5-Methyl-1,2,3-thiadiazole-4-carbaldehyde CAS No. 27643-16-9

5-Methyl-1,2,3-thiadiazole-4-carbaldehyde

Cat. No.: B13463446
CAS No.: 27643-16-9
M. Wt: 128.15 g/mol
InChI Key: WDYGOLOQBGVWPH-UHFFFAOYSA-N
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Description

5-Methyl-1,2,3-thiadiazole-4-carbaldehyde is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,2,3-thiadiazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazonoyl chlorides with thiosemicarbazides under basic conditions . Another approach involves the Hurd-Mori cyclization, which is a well-known method for constructing thiadiazole rings .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,2,3-thiadiazole-4-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methyl-1,2,3-thiadiazole-4-carbaldehyde include other thiadiazole derivatives such as 1,3,4-thiadiazole and 1,2,4-thiadiazole . These compounds share the thiadiazole ring structure but differ in the position and type of substituents.

Uniqueness

What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the aldehyde group at the 4-position and the methyl group at the 5-position provides unique chemical properties that can be exploited in various applications .

Properties

CAS No.

27643-16-9

Molecular Formula

C4H4N2OS

Molecular Weight

128.15 g/mol

IUPAC Name

5-methylthiadiazole-4-carbaldehyde

InChI

InChI=1S/C4H4N2OS/c1-3-4(2-7)5-6-8-3/h2H,1H3

InChI Key

WDYGOLOQBGVWPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NS1)C=O

Origin of Product

United States

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